Cas no 82649-17-0 (1,2-Benzisothiazol-3(2H)-one, 4-nitro-, 1,1-dioxide)
1,2-Benzisothiazol-3(2H)-one, 4-nitro-, 1,1-dioxide Chemical and Physical Properties
Names and Identifiers
-
- 1,2-Benzisothiazol-3(2H)-one, 4-nitro-, 1,1-dioxide
- 4-nitro-1,1-dioxo-1,2-benzothiazol-3-one
- SCHEMBL4945188
- EN300-7438986
- 4-nitro-2H-1,2-benzisothiazol-3-one 1,1-dioxide
- 4-Nitro-1,2-benzoisothiazol-3(2H)-one-1,1-dioxide
- RFHXJNKBDRTECE-UHFFFAOYSA-N
- 4-nitro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione
- 82649-17-0
- p-Nitrosaccharin
- DTXSID20618181
- 4-Nitro-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione
- Z3824536452
-
- Inchi: 1S/C7H4N2O5S/c10-7-6-4(9(11)12)2-1-3-5(6)15(13,14)8-7/h1-3H,(H,8,10)
- InChI Key: RFHXJNKBDRTECE-UHFFFAOYSA-N
- SMILES: S1(C2C=CC=C(C=2C(N1)=O)[N+](=O)[O-])(=O)=O
Computed Properties
- Exact Mass: 227.98409241g/mol
- Monoisotopic Mass: 227.98409241g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 0
- Complexity: 406
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 117Ų
1,2-Benzisothiazol-3(2H)-one, 4-nitro-, 1,1-dioxide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7438986-0.05g |
4-nitro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione |
82649-17-0 | 95% | 0.05g |
$282.0 | 2024-05-23 | |
| Enamine | EN300-7438986-0.1g |
4-nitro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione |
82649-17-0 | 95% | 0.1g |
$420.0 | 2024-05-23 | |
| Enamine | EN300-7438986-0.25g |
4-nitro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione |
82649-17-0 | 95% | 0.25g |
$601.0 | 2024-05-23 | |
| Enamine | EN300-7438986-0.5g |
4-nitro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione |
82649-17-0 | 95% | 0.5g |
$947.0 | 2024-05-23 | |
| Enamine | EN300-7438986-1.0g |
4-nitro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione |
82649-17-0 | 95% | 1.0g |
$1214.0 | 2024-05-23 | |
| Enamine | EN300-7438986-2.5g |
4-nitro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione |
82649-17-0 | 95% | 2.5g |
$2379.0 | 2024-05-23 | |
| Enamine | EN300-7438986-5.0g |
4-nitro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione |
82649-17-0 | 95% | 5.0g |
$3520.0 | 2024-05-23 | |
| Enamine | EN300-7438986-10.0g |
4-nitro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione |
82649-17-0 | 95% | 10.0g |
$5221.0 | 2024-05-23 | |
| 1PlusChem | 1P008KFB-50mg |
1,2-Benzisothiazol-3(2H)-one, 4-nitro-, 1,1-dioxide |
82649-17-0 | 95% | 50mg |
$399.00 | 2024-04-21 | |
| 1PlusChem | 1P008KFB-100mg |
1,2-Benzisothiazol-3(2H)-one, 4-nitro-, 1,1-dioxide |
82649-17-0 | 95% | 100mg |
$581.00 | 2024-04-21 |
1,2-Benzisothiazol-3(2H)-one, 4-nitro-, 1,1-dioxide Related Literature
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
Additional information on 1,2-Benzisothiazol-3(2H)-one, 4-nitro-, 1,1-dioxide
Recent Advances in the Study of 1,2-Benzisothiazol-3(2H)-one, 4-nitro-, 1,1-dioxide (CAS: 82649-17-0)
1,2-Benzisothiazol-3(2H)-one, 4-nitro-, 1,1-dioxide (CAS: 82649-17-0) is a nitro-substituted benzisothiazolone derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential biological activities. Recent studies have explored its applications in drug discovery, antimicrobial agents, and enzyme inhibition, highlighting its versatility as a pharmacophore.
A 2023 study published in the Journal of Medicinal Chemistry investigated the antimicrobial properties of this compound against multidrug-resistant bacterial strains. The results demonstrated potent inhibitory activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range. The study also elucidated the mechanism of action, revealing that the compound disrupts bacterial cell wall synthesis by targeting key enzymes involved in peptidoglycan biosynthesis.
In addition to its antimicrobial potential, recent research has explored the compound's role as an enzyme inhibitor. A 2024 paper in Bioorganic & Medicinal Chemistry Letters reported that 1,2-Benzisothiazol-3(2H)-one, 4-nitro-, 1,1-dioxide exhibits selective inhibition of histone deacetylases (HDACs), particularly HDAC6, which is implicated in cancer progression. The study utilized molecular docking and kinetic assays to characterize the binding interactions, providing insights into its potential as a lead compound for anticancer drug development.
Further investigations into the compound's pharmacokinetic properties have been conducted to assess its suitability for therapeutic applications. A recent preclinical study evaluated its bioavailability and metabolic stability, revealing favorable absorption profiles and moderate plasma half-life in rodent models. However, challenges such as solubility and off-target effects remain to be addressed in future optimization efforts.
The synthetic pathways for 1,2-Benzisothiazol-3(2H)-one, 4-nitro-, 1,1-dioxide have also been refined in recent years. A 2023 publication in Organic Process Research & Development described a scalable and cost-effective synthesis route, employing green chemistry principles to minimize environmental impact. This advancement is expected to facilitate larger-scale production for further biological testing and potential commercialization.
In conclusion, 1,2-Benzisothiazol-3(2H)-one, 4-nitro-, 1,1-dioxide (CAS: 82649-17-0) represents a promising scaffold in medicinal chemistry, with demonstrated activities against bacterial pathogens and cancer-related enzymes. Ongoing research aims to optimize its pharmacological properties and explore its potential in combination therapies. Future studies should focus on structure-activity relationships (SAR) and in vivo efficacy to translate these findings into clinical applications.
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